

Unveiling the Atomic Architecture of Syngenite: A Technical Guide

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Compound of Interest

Compound Name: Syngenite

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A comprehensive technical guide detailing the crystal structure of **syngenite** ($K_2Ca(SO_4)_2 \cdot H_2O$), a mineral of interest to researchers, scientists, and professionals in drug development, is now available. This document provides an in-depth analysis of the mineral's atomic arrangement, informed by advanced crystallographic studies.

Syngenite, a potassium calcium sulfate hydrate, crystallizes in the monoclinic system, specifically in the $P2_1/m$ space group.^{[1][2][3][4]} Its structure is characterized by a complex arrangement of potassium, calcium, and sulfate ions, along with a single water molecule, all held together by a network of ionic and hydrogen bonds. This guide summarizes key crystallographic data, details the experimental protocols for its structural determination, and provides a visual representation of its intricate atomic framework.

Crystallographic Data at a Glance

The precise dimensions and arrangement of the atoms within the **syngenite** crystal lattice have been determined through meticulous X-ray diffraction studies. The following tables present a summary of the key quantitative data derived from these analyses, offering a clear comparison of the crystallographic parameters.

Table 1: Unit Cell Parameters of **Syngenite**

Parameter	Value (Ballirano et al., 2005)[1][2]	Value (Corazza and Sabelli, 1967)[3]
a (Å)	9.7710(2)	9.77
b (Å)	7.1449(2)	7.15
c (Å)	6.2469(1)	6.25
β (°)	103.992(2)	104.0
V (Å ³)	422.94(2)	423.6
Z	2	2
Space Group	P2 ₁ /m	P2 ₁ /m

Table 2: Selected Interatomic Distances (Å) at -173 °C

Data from Baikina et al. (2025)[5]

Bond	Distance (Å)
Ca–O	2.4008(16) - 2.7040(16)
K–O	< 3.55
S1–O	1.4684(16) - 1.4821(10)
S2–O	1.4779(17) - 1.4846(11)
Ow–O4 (Hydrogen Bond)	2.69(1)

Table 3: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) at -173 °C

Data from Baikina et al. (2025)[5]

Atom	Wyckoff Position	x	y	z	Uiso (Å²)
K1	4f	0.1345(1)	0.0034(1)	0.2876(1)	0.010(1)
Ca1	2e	0.5000	0.2500	0.2113(2)	0.008(1)
S1	2e	0.1884(1)	0.2500	0.8115(2)	0.008(1)
S2	2e	0.8256(1)	0.2500	0.3884(2)	0.008(1)
O1	4f	0.2912(2)	0.1039(3)	0.8209(4)	0.013(1)
O2	2e	0.0763(3)	0.2500	0.6358(5)	0.014(1)
O3	2e	0.1982(3)	0.2500	1.0267(5)	0.014(1)
O4	4f	0.7088(2)	0.1042(3)	0.3791(4)	0.013(1)
O5	2e	0.9337(3)	0.2500	0.5651(5)	0.014(1)
O6	2e	0.8358(3)	0.2500	0.1733(5)	0.014(1)
Ow	2e	0.5000	0.2500	0.8931(7)	0.013(1)
H	4f	0.5000	0.1500	0.8931	0.020

Experimental Determination of the Crystal Structure

The determination of **syngenite**'s crystal structure is a testament to the power of modern diffraction techniques. The data presented in this guide were primarily obtained through single-crystal and powder X-ray diffraction experiments.

Single-Crystal X-ray Diffraction (SCXRD)

A detailed study by Baikina et al. (2025) provides a comprehensive look at the crystal structure of a natural **syngenite** sample from the Kalusa salt deposit.^{[5][6]} The following protocol outlines their methodology:

- **Sample Preparation:** A small, transparent, and colorless single crystal of **syngenite** with dimensions of approximately 0.05 x 0.05 x 0.03 mm³ was carefully selected under an optical microscope and mounted on a glass fiber.^[5]

- **Data Collection:** In situ SCXRD measurements were performed using a Rigaku XtaLAB Synergy-S diffractometer. This instrument was equipped with a micro-focus sealed X-ray tube generating MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) and a HyPix-6000HE detector. Data was collected over a temperature range of $-173 \text{ }^{\circ}\text{C}$ to $227 \text{ }^{\circ}\text{C}$ to study the thermal evolution of the structure.[\[5\]](#)
- **Data Processing and Structure Refinement:** The collected diffraction data were integrated and corrected for absorption using a multi-scan model within the Rigaku CrysAlisPro software. The crystal structure was then refined using the SHELXL software package. The positions of the hydrogen atoms were determined from difference Fourier maps and subsequently idealized.[\[5\]](#)

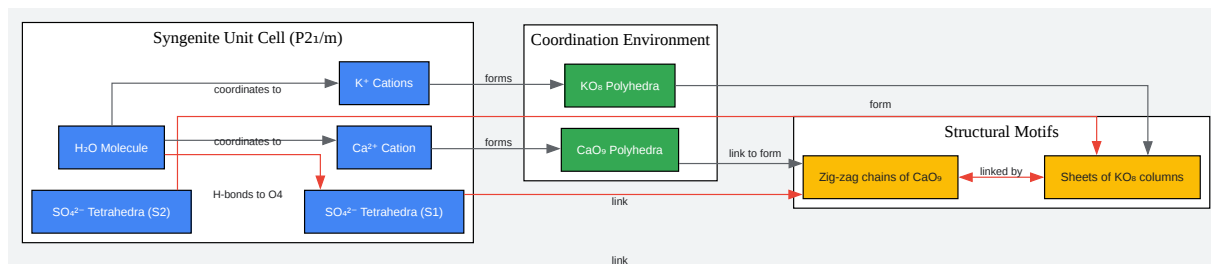
X-ray Powder Diffraction (XRPD) and Rietveld Refinement

The crystal structure of synthetic **syngenite** has been refined using the Rietveld method on X-ray powder diffraction data, as detailed by Ballirano et al. (2005).[\[1\]](#)

- **Sample Synthesis:** Synthetic **syngenite** was prepared for this study, though the specific synthesis protocol is not detailed in the abstract.
- **Data Collection:** X-ray powder diffraction data was collected using a Bruker AXS D8 Advance diffractometer operating in transmission mode with a θ/θ geometry.
- **Rietveld Refinement:** The Rietveld method was employed for the refinement of the crystal structure from the powder diffraction data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of unit cell parameters, atomic positions, and other structural details. The final agreement indices (Rwp, Rp, and RF) indicated a good fit between the observed and calculated patterns.[\[1\]](#)

Visualizing the Crystal Structure

To better understand the intricate arrangement of atoms within the **syngenite** crystal, the following diagram illustrates the key structural motifs and their relationships.



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Caption: A diagram illustrating the key components and their relationships within the **syngenite** crystal structure.

Structural Description

The crystal structure of **syngenite** is composed of alternating sheets.[1] These sheets are formed by columns of KO_8 polyhedra, which are linked together by zig-zag chains of CaO_9 polyhedra.[1] Two crystallographically independent sulfate tetrahedra (S1 and S2) further connect these chains and sheets.[1]

The calcium cation is coordinated by nine oxygen atoms, forming a CaO_9 polyhedron.[5] The potassium cation is surrounded by eight oxygen atoms in a KO_8 polyhedron.[1][3] The water molecule plays a crucial role in the structure, coordinating to both the calcium and potassium cations.[1] Furthermore, each hydrogen atom of the water molecule forms a hydrogen bond with an oxygen atom (O4) of a sulfate group, with an $\text{Ow}\cdots\text{O4}$ distance of 2.69(1) Å.[1] This intricate network of ionic and hydrogen bonds contributes to the overall stability of the **syngenite** crystal structure.

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References

- 1. researchgate.net [researchgate.net]
- 2. Refinement of the structure of synthetic syngenite $K_2Ca(SO_4)2H_2O$ from X-ray powder diffraction data - Neues Jahrbuch für Mineralogie - Abhandlungen Band 182 Heft 1 — Schweizerbart science publishers [schweizerbart.de]
- 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 4. Syngenite - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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